(2-Aminopyridin-4-yl)methanol

Descripción

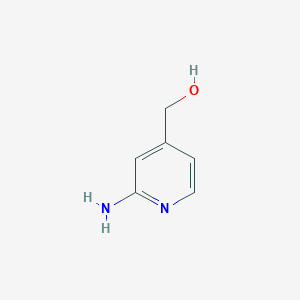

Structure

3D Structure

Propiedades

IUPAC Name |

(2-aminopyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJJXXDQIQFZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363945 | |

| Record name | (2-Aminopyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105250-17-7 | |

| Record name | (2-Aminopyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Aminopyrid-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (2-Aminopyridin-4-yl)methanol (CAS 105250-17-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (2-Aminopyridin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound, also known as 2-Amino-4-(hydroxymethyl)pyridine, is a solid organic compound. Its core structure consists of a pyridine ring substituted with an amino group at position 2 and a hydroxymethyl group at position 4. This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 105250-17-7 | [2][3] |

| Molecular Formula | C₆H₈N₂O | [2][3] |

| Molecular Weight | 124.14 g/mol | [2][3] |

| Melting Point | 80-87 °C | [2][4] |

| Appearance | Solid | |

| Solubility | Soluble in water | [4] |

| InChI Key | ZRJJXXDQIQFZBW-UHFFFAOYSA-N | [2] |

| SMILES | Nc1cc(CO)ccn1 | [2] |

| Topological Polar Surface Area | 59.1 Ų | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Source |

| ¹H NMR | DMSO-d₆ | 7.81 (d, 1H), 6.46 (s, 1H), 6.40 (d, 1H), 5.78 (s, 2H), 5.19 (s, 1H), 4.36 (s, 2H) | [4] |

| ¹³C NMR | DMSO-d₆ | 160.3, 152.7, 147.7, 110.3, 105.2, 62.3 | [4] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common method involves the reduction of a corresponding carboxylic acid ester. Another patented method proceeds via ammonolysis of a chloro-substituted precursor.

Experimental Protocol 1: Reduction of an Ester

This protocol is based on the reduction of 2-aminoisonicotinic acid methyl ester.[4]

Objective: To synthesize this compound by reducing the ester group of 2-aminoisonicotinic acid methyl ester.

Materials:

-

2-aminoisonicotinic acid methyl ester

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Benzene

-

Standard laboratory glassware and work-up equipment

Procedure:

-

Dissolve 103 g of 2-aminoisonicotinic acid methyl ester in 600 mL of anhydrous THF.

-

Under stirring, slowly add the solution to a slurry of a suitable reducing agent like LiAlH₄ in THF.

-

Heat the resulting mixture to reflux for 3 hours.

-

After the reaction is complete, carefully quench the reaction by the slow addition of cooling water.

-

Collect the precipitate by filtration and wash it with 300 mL of THF.

-

Combine the filtrates and concentrate under reduced pressure.

-

Recrystallize the resulting residue from benzene to yield the final product.[4]

Caption: Workflow for the synthesis of this compound via ester reduction.

Experimental Protocol 2: Ammonolysis of 2-Chloropyridine-4-methanol

This method is adapted from a patented industrial process.[7]

Objective: To prepare 2-aminopyridine-4-methanol from 2-chloropyridine-4-methanol using a copper-catalyzed ammonolysis reaction.

Materials:

-

2-chloropyridine-4-methanol

-

Ammonia water

-

Cuprous bromide (or other copper catalyst)

-

Ethanol

-

Nitrogen gas

-

High-pressure autoclave

Procedure:

-

Charge a high-pressure autoclave with 30g of 2-chloropyridine-4-methanol, 99mL of ammonia water, and 9.0g of cuprous bromide.

-

Purge the autoclave with nitrogen gas three times.

-

Heat the reactor to 110°C, allowing the pressure to rise to 6 atm.

-

Maintain these conditions for 15 hours, monitoring the reaction by thin-layer chromatography.

-

Once the reaction is complete, cool the reactor and concentrate the solution to remove unreacted ammonia.

-

Add 300 mL of ethanol and reflux for 1 hour.

-

Cool the mixture to room temperature and filter to remove the copper catalyst.

-

Concentrate the filtrate to obtain the crude product, which can be further purified.[7]

Caption: Patented synthesis route for this compound.[7]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the fine chemical and pharmaceutical industries.[4][7] The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its presence provides key hydrogen bonding donors and acceptors, enabling interaction with various biological targets. This compound is a building block for creating libraries of molecules for screening in drug discovery programs, potentially leading to new therapeutics.

Safety and Handling

This compound is classified as hazardous. Appropriate safety precautions must be taken during its handling and use.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed | [3][8] |

| H315 | Causes skin irritation | [3][8] | |

| H319 | Causes serious eye irritation | [3][8] | |

| H335 | May cause respiratory irritation | [3][8] | |

| Precautionary | P261 | Avoid breathing dust | |

| P264 | Wash skin thoroughly after handling | [9] | |

| P270 | Do not eat, drink or smoke when using this product | [9] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [9] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [9] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or irritation is experienced.[10]

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed.[10][11] It is classified under Storage Class 11 for combustible solids.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-AMINO-PYRIDIN-4-YL)-METHANOL | 105250-17-7 [chemicalbook.com]

- 5. chimia.ch [chimia.ch]

- 6. 2-Aminopyridine [webbook.nist.gov]

- 7. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. 105250-17-7|this compound|BLD Pharm [bldpharm.com]

(2-Aminopyridin-4-yl)methanol molecular weight and formula

An In-depth Technical Guide on (2-Aminopyridin-4-yl)methanol

This guide provides essential physicochemical data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development. The information is presented in a clear and structured format to facilitate its use in experimental design and data analysis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for stoichiometric calculations, solution preparation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1][2][3][4][5] |

| Molecular Weight | 124.14 g/mol | [1][4][5] |

| Alternate Molecular Weight | 124.143 g/mol | [2] |

| Alternate Molecular Weight | 124.142 g/mol | [3] |

Relationship between Chemical Identity and Properties

The chemical formula of a compound dictates its molecular weight, which is a fundamental physical property. The following diagram illustrates the direct logical relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Caption: Logical flow from compound name to molecular weight.

References

- 1. This compound | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 105250-17-7 [matrix-fine-chemicals.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CAS 105250-17-7 | 2-Aminopyridine-4-methanol - Synblock [synblock.com]

- 5. 2-氨基-4-吡啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of (2-Aminopyridin-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Aminopyridin-4-yl)methanol (CAS No: 105250-17-7), a pyridine derivative of interest in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and analysis.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections present a summary of the key data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.81 | d | 1H | H-6 (Pyridine ring) |

| 6.46 | s | 1H | H-3 (Pyridine ring) |

| 6.40 | d | 1H | H-5 (Pyridine ring) |

| 5.78 | s | 2H | -NH₂ |

| 5.19 | s | 1H | -OH |

| 4.36 | s | 2H | -CH₂- |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 160.3 | C-2 (Pyridine ring) |

| 152.7 | C-4 (Pyridine ring) |

| 147.7 | C-6 (Pyridine ring) |

| 110.3 | C-5 (Pyridine ring) |

| 105.2 | C-3 (Pyridine ring) |

| 62.3 | -CH₂- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450-3300 | N-H (amine) | Asymmetric and symmetric stretching |

| 3400-3200 | O-H (alcohol) | Stretching (broad) |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| 1650-1600 | N-H (amine) | Scissoring (bending) |

| 1600-1450 | C=C, C=N (pyridine ring) | Ring stretching |

| 1350-1250 | C-N (aromatic amine) | Stretching |

| 1200-1000 | C-O (primary alcohol) | Stretching |

Mass Spectrometry (MS)

Experimental mass spectra for this compound are not widely published. However, predicted mass-to-charge ratios (m/z) for various adducts can be calculated. The nominal mass of the molecule is 124.14 g/mol .

Table 4: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 125.07 |

| [M+Na]⁺ | 147.05 |

| [M+K]⁺ | 163.03 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of ethyl 2-aminoisonicotinate.

Materials:

-

Ethyl 2-aminoisonicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of ethyl 2-aminoisonicotinate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The provided spectroscopic data and protocols are essential for the accurate identification and characterization of this compound, ensuring the integrity and reproducibility of scientific investigations.

References

(2-Aminopyridin-4-yl)methanol structural formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyridin-4-yl)methanol is a heterocyclic compound belonging to the aminopyridine class of molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral data, compiled for professionals in research and drug development.

Chemical Structure and Nomenclature

The structural formula and IUPAC name of the compound are foundational to its identity in chemical literature and databases.

Structural Formula:

The structure of this compound is characterized by a pyridine ring substituted with an amino group at the 2-position and a hydroxymethyl group at the 4-position. This arrangement of functional groups imparts specific chemical and physical properties to the molecule.

SMILES: NC1=NC=CC(CO)=C1[1]

IUPAC Name: this compound[1]

Alternative IUPAC Name: (2-amino-4-pyridinyl)methanol[2]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below, facilitating easy comparison and reference.

| Identifier | Value | Source |

| CAS Number | 105250-17-7 | [1][3][4] |

| Molecular Formula | C6H8N2O | [1][3][4] |

| Molecular Weight | 124.14 g/mol | [3][4] |

| Property | Value | Source |

| Melting Point | 86-87 °C | [3] |

| Solubility | Soluble in water |

| Spectral Data | Solvent | Chemical Shifts (δ, ppm) | Source |

| ¹H NMR | DMSO-d6 | 4.36 (s, 2H), 5.19 (s, 1H), 5.78 (s, 2H), 6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H) | |

| ¹³C NMR | DMSO-d6 | 62.3, 105.2, 110.3, 147.7, 152.7, 160.3 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a 2-aminopyridine-4-carboxylic acid ester. The following is a representative experimental protocol.

Reaction Scheme:

Step-by-Step Procedure:

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) to anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Slowly add a solution of 2-aminoisonicotinic acid methyl ester in anhydrous THF to the LiAlH₄ suspension under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filtration: Filter the resulting precipitate and wash thoroughly with THF.

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

While the broader class of aminopyridines has been investigated for various biological activities, including the inhibition of nitric oxide synthase (NOS) and modulation of ion channels, specific research detailing the biological targets and signaling pathway interactions of this compound is not extensively documented in publicly available literature.

For context, a related compound, 2-amino-4-methylpyridine, has been shown to be a potent inhibitor of inducible nitric oxide synthase (NOS II).[5] The inhibitory mechanism is competitive with respect to the substrate, arginine.[5] This suggests that other 2-aminopyridine derivatives, such as this compound, could potentially exhibit similar inhibitory activities.

The diagram below illustrates a generalized logical relationship for the screening of a 2-aminopyridine derivative for NOS inhibition, based on the known activity of similar compounds.

Caption: Logical workflow for investigating the potential NOS inhibitory activity.

References

- 1. This compound | CAS 105250-17-7 [matrix-fine-chemicals.com]

- 2. This compound | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CAS 105250-17-7 | 2-Aminopyridine-4-methanol - Synblock [synblock.com]

- 5. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for (2-Aminopyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for (2-Aminopyridin-4-yl)methanol (CAS No: 105250-17-7). The information is compiled from various safety data sheets and toxicological resources to assist researchers and professionals in handling this compound safely.

Chemical and Physical Properties

This compound is a pyridine derivative with the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C6H8N2O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Appearance | Light yellow crystalline solid | [3] |

| Melting Point | 43-44 °C | [3] |

| Boiling Point | 329.5 °C | [3] |

| Flash Point | 153.1 °C | [3] |

| Density | 1.257 g/cm³ | [3] |

| Vapor Pressure | 7.1E-05 mmHg at 25°C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Toxicological Information

| Compound | Test | Route | Species | Value | Source(s) |

| 2-Aminopyridine | LD50 | Oral | Quail | 133 mg/kg | [4] |

| 3-Aminopyridine | LD50 | Intraperitoneal | Mouse | 28 mg/kg | [4] |

| 4-Aminopyridine | LD50 | Oral | Mouse | 20 mg/kg | [5] |

| 4-Aminopyridine | LD50 | Dermal | Rabbit | 327 mg/kg | [5] |

| 4-Aminopyridine | LC50 | Inhalation | Rat (4h) | 0.53 mg/L | [5] |

Mechanism of Toxicity

The toxicity of aminopyridines is primarily attributed to their ability to block voltage-gated potassium channels.[6][7][8][9] This blockade prolongs the action potential duration in neurons, leading to an increased influx of calcium ions at the presynaptic terminal.[7][9] The elevated intracellular calcium enhances the release of various neurotransmitters, including acetylcholine and glutamate.[6][10] This excessive neurotransmitter release can lead to central nervous system (CNS) hyperexcitability, tremors, and convulsions.[8][11] In severe cases, this can result in neurodegeneration through excitotoxicity.[11] Furthermore, studies on 4-aminopyridine have indicated that it can induce cell death (apoptosis and necrosis) in the liver and kidneys.[12][13]

Caption: Proposed mechanism of aminopyridine toxicity.

Experimental Protocols

The following are generalized experimental protocols for assessing the acute toxicity and irritation potential of a chemical like this compound, based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next dose to be administered.[4][6][13]

-

Test Animals: Typically, rats or mice of a single sex (usually females) are used.[6]

-

Procedure:

-

Animals are fasted prior to dosing.[6]

-

The test substance is administered orally by gavage in a single dose.[6]

-

A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[2][6]

-

The number of mortalities within a specified period determines the next step, which could be to dose more animals at the same level, a higher level, or a lower level.[6]

-

-

Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category.[4]

Caption: Simplified workflow for OECD 423 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of an animal, and the resulting skin reaction is observed and scored.[11][12][14]

-

Procedure:

-

A small area of the animal's back is clipped free of fur.[15][16]

-

The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch under a semi-occlusive dressing for 4 hours.[1][11][16]

-

After the exposure period, the patch and any residual substance are removed.[11]

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12][15]

-

The reactions are scored using a standardized grading system.

-

-

Endpoint: The average scores for erythema and edema are used to classify the substance's skin irritation potential.[17]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the substance is applied to the eye of an animal, and the resulting effects on the cornea, iris, and conjunctiva are observed and scored.[7][10][18]

-

Test Animals: Albino rabbits are the preferred species.[10][18]

-

Procedure:

-

The test substance (e.g., 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[7][10][19]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[8][10][20]

-

Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored according to a graded scale.[7][20]

-

The reversibility of any observed effects is also assessed.[8][10]

-

-

Endpoint: The scores for the different parts of the eye are used to classify the substance's eye irritation potential.[10]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Handling and Storage

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[3]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and impervious clothing.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information before handling this chemical.

References

- 1. This compound | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 105250-17-7 | 2-Aminopyridine-4-methanol - Synblock [synblock.com]

- 3. echemi.com [echemi.com]

- 4. epa.gov [epa.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 7. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: gene expression profile of hybrid cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Seizure-like discharges induced by 4-aminopyridine in the olfactory system of the in vitro isolated guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Network Dynamics of 4-Aminopyridine-Induced Ictogenesis [escholarship.org]

- 19. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 105250-17-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to (2-Aminopyridin-4-yl)methanol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Aminopyridin-4-yl)methanol, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synonyms, chemical properties, synthesis, and applications, with a focus on its role as a scaffold for kinase inhibitors.

Chemical Identity and Synonyms

This compound is a substituted pyridine derivative with the chemical formula C₆H₈N₂O. It is widely recognized by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 105250-17-7[1][2] |

| Molecular Formula | C₆H₈N₂O[1][2][3] |

| Common Synonyms | 2-Amino-4-(hydroxymethyl)pyridine[2] |

| (2-Amino-4-pyridyl)methanol | |

| 4-(Hydroxymethyl)pyridin-2-amine | |

| 2-Amino-4-pyridinemethanol[2] | |

| MDL Number | MFCD03791261[2] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 80-84 °C | |

| Solubility | Soluble in water. | [4] |

| LogP (calculated) | -0.7 | [1] |

| Topological Polar Surface Area | 59.1 Ų | [1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Data |

| ¹H NMR (DMSO-d₆, δ, ppm) | 4.36 (s, 2H), 5.19 (s, 1H), 5.78 (s, 2H), 6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H)[5] |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 62.3, 105.2, 110.3, 147.7, 152.7, 160.3[5] |

| IR and Mass Spectrometry | Specific experimental data for the title compound is not readily available. However, the IR spectrum is expected to show characteristic peaks for N-H, O-H, C-H, and C=N stretching and bending vibrations, typical for 2-aminopyridine derivatives. The mass spectrum would show a molecular ion peak corresponding to its molecular weight. |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its utilization in research and development. A common and scalable method involves a three-step synthesis starting from 2-chloroisonicotinic acid.

Synthesis Workflow

The following diagram illustrates the key steps in a typical synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from patent literature[6].

Step 1: Esterification of 2-Chloroisonicotinic Acid

-

In a suitable reaction vessel, mix 2-chloroisonicotinic acid with a small molecule alcohol (e.g., n-propanol) and thionyl chloride.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

After completion of the reaction (monitored by TLC), remove the excess alcohol under reduced pressure.

-

Adjust the pH of the residue to 8-9 with a suitable base to obtain the 2-chloroisonicotinate ester.

Step 2: Reduction of 2-Chloroisonicotinate

-

Dissolve the 2-chloroisonicotinate ester in a suitable solvent such as isopropanol.

-

Cool the solution to approximately 3°C.

-

Slowly add a reducing agent, for instance, sodium borohydride, in batches while maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 5 hours.

-

Upon completion, quench the reaction and adjust the pH to 4-5 with hydrochloric acid.

-

Evaporate the solvent and extract the product, 2-chloropyridine-4-methanol, with an organic solvent like ethyl acetate.

Step 3: Ammonolysis of 2-Chloropyridine-4-methanol

-

In a high-pressure autoclave, combine 2-chloropyridine-4-methanol, aqueous ammonia, and a copper catalyst (e.g., copper chloride).

-

Seal the autoclave and heat to 120-130°C under pressure (e.g., 10-12 atm) for approximately 20-22 hours.

-

Monitor the reaction by TLC until completion.

-

After cooling, concentrate the reaction mixture to remove excess ammonia.

-

Add ethanol and reflux to precipitate the copper catalyst.

-

Filter to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Applications in Drug Discovery and Development

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. This compound serves as a versatile building block for the synthesis of these complex molecules.

Role as a Pharmacophore for Kinase Inhibitors

A significant application of 2-aminopyridine derivatives is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, making it an effective scaffold for inhibitor design.

Derivatives of 2-aminopyridine have been successfully developed as inhibitors of several important kinases, including Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), which are key drivers in certain types of non-small cell lung cancer.[7][8][9]

Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of action for 2-aminopyridine-based kinase inhibitors targeting the ALK/ROS1 signaling pathway. In cancer cells with ALK or ROS1 gene rearrangements, the resulting fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival. 2-aminopyridine-based inhibitors compete with ATP for the kinase's binding site, thereby blocking downstream signaling.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in drug discovery. Its well-defined structure, coupled with its utility as a scaffold for potent kinase inhibitors, makes it a compound of significant interest. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications to aid in its effective utilization in the development of novel therapeutics.

References

- 1. This compound | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 105250-17-7 | 2-Aminopyridine-4-methanol - Synblock [synblock.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2-AMINO-PYRIDIN-4-YL)-METHANOL | 105250-17-7 [chemicalbook.com]

- 6. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]

- 7. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to the Reactivity of Amino and Hydroxyl Groups in (2-Aminopyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminopyridin-4-yl)methanol is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2] The presence of both a nucleophilic amino group and a hydroxyl group on the pyridine scaffold presents both opportunities and challenges for selective chemical modification. Understanding the relative reactivity of these two functional groups is paramount for the rational design and synthesis of novel derivatives with desired pharmacological properties. This technical guide provides a comprehensive overview of the chemoselectivity of the amino and hydroxyl groups in this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts.

Introduction: The Duality of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the exocyclic amino group at the 2-position and the hydroxymethyl group at the 4-position. The pyridine ring, being an electron-withdrawing system, influences the properties of both substituents. The amino group, a strong activating group, enhances the nucleophilicity of the pyridine ring, while the hydroxyl group provides a site for esterification, etherification, and other transformations. The selective functionalization of either the amino or the hydroxyl group is a key consideration in the synthetic routes employing this molecule.

Comparative Reactivity: Amino vs. Hydroxyl Group

In general, primary aromatic amines are more nucleophilic than primary alcohols. This is attributed to the greater availability of the lone pair of electrons on the nitrogen atom compared to the oxygen atom. In the context of this compound, the amino group at the 2-position is expected to be the more reactive nucleophilic center.

The pKa of the conjugate acid of 2-aminopyridine is approximately 6.86, indicating that the amino group is significantly basic.[3][4] This basicity translates to high nucleophilicity, particularly in reactions with electrophiles. Conversely, the hydroxyl group in pyridin-4-ylmethanol has a pKa of around 13.45, making it a weaker nucleophile under neutral or acidic conditions.[5]

Therefore, in competitive reactions with electrophiles, the amino group is predicted to react preferentially over the hydroxyl group. This inherent difference in reactivity forms the basis for the chemoselective modification of this compound.

Chemoselective Reactions: Targeting a Single Functional Group

The differential reactivity of the amino and hydroxyl groups allows for their selective modification under specific reaction conditions.

Selective N-Functionalization

Due to its higher nucleophilicity, the amino group can be selectively targeted in the presence of the hydroxyl group using a variety of electrophilic reagents.

N-acylation is a common transformation used to introduce an acyl group onto the amino function. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides. The high reactivity of the amino group allows for this reaction to proceed under mild conditions, often without the need for a catalyst, leaving the hydroxyl group intact.

-

Illustrative Reaction Workflow: Selective N-Acetylation

Caption: Workflow for selective N-acetylation.

Selective N-alkylation can be achieved using alkyl halides or other alkylating agents. The reaction conditions can be tuned to favor mono-alkylation over di-alkylation.

Selective O-Functionalization

To achieve selective reaction at the hydroxyl group, the more reactive amino group must first be protected.

Common protecting groups for aromatic amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group depends on the stability required for subsequent reaction steps and the ease of deprotection.

-

Logical Diagram: O-Functionalization Strategy

Caption: Strategy for selective O-functionalization.

Once the amino group is protected, the hydroxyl group can be readily acylated or alkylated using standard procedures. For instance, O-acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data for the selective functionalization of aminopyridine derivatives, which can be extrapolated to this compound.

Table 1: Selective N-Acylation of 2-Aminopyridine Derivatives

| Starting Material | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | [7] |

| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | [8] |

Table 2: Selective O-Acetylation of Alcohols (with N-protection inferred)

| Starting Material | Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Generic Alcohol | Acetic Anhydride | Pyridine | Pyridine | rt | Varies | High | [6] |

| 4-Pyridinemethanol | Acetic Anhydride | Pyridine | Pyridine | rt | Varies | High | Inferred |

Detailed Experimental Protocols

Protocol for Selective N-Acetylation of this compound

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of anhydrous pyridine and DCM at 0 °C under a nitrogen atmosphere.

-

Slowly add acetic anhydride (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(4-(hydroxymethyl)pyridin-2-yl)acetamide.

Protocol for O-Acetylation of N-Boc-(2-Aminopyridin-4-yl)methanol

(Assumes prior synthesis of N-Boc protected starting material)

Materials:

-

N-Boc-(2-aminopyridin-4-yl)methanol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

4-Dimethylaminopyridine (DMAP, catalytic amount)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve N-Boc-(2-aminopyridin-4-yl)methanol (1.0 eq) and a catalytic amount of DMAP in anhydrous pyridine and DCM at 0 °C under a nitrogen atmosphere.

-

Add acetic anhydride (1.5 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.[6]

-

Quench the reaction by adding methanol.

-

Dilute the mixture with DCM and wash with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired O-acetylated product.

Conclusion

The reactivity of this compound is characterized by the pronounced nucleophilicity of the 2-amino group, which generally dominates in reactions with electrophiles. This inherent chemoselectivity allows for straightforward N-functionalization. Conversely, selective modification of the hydroxyl group necessitates a protection strategy for the amino group. By carefully selecting reagents and reaction conditions, researchers can effectively control the site of modification, enabling the synthesis of a diverse range of derivatives for applications in drug discovery and materials science. The protocols and data presented in this guide serve as a valuable resource for the rational design of synthetic strategies involving this important bifunctional building block.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Rising Star in Medicinal Chemistry: A Technical Guide to (2-Aminopyridin-4-yl)methanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This technical guide delves into the core of this important class of molecules, focusing on (2-Aminopyridin-4-yl)methanol, a key building block for the synthesis of potent therapeutic agents. We will explore its synthesis, potential applications in drug discovery, and the methodologies used to evaluate its biological activity, with a particular focus on its role in the development of kinase inhibitors.

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its application in drug development. A patented method outlines a three-step process starting from 2-chloroisonicotinic acid.[2]

Step 1: Esterification 2-chloroisonicotinic acid is reacted with a small molecule alcohol (e.g., methanol, ethanol) in the presence of thionyl chloride to yield the corresponding 2-chloroisonicotinate.[2]

Step 2: Reduction The 2-chloroisonicotinate is then reduced to 2-chloropyridine-4-methanol using a suitable reducing agent.[2]

Step 3: Ammonolysis Finally, 2-chloropyridine-4-methanol undergoes ammonolysis with ammonia in the presence of a copper catalyst to afford this compound.[2] This step is carried out under pressure and elevated temperature, with various copper salts like cuprous bromide, copper chloride, or copper nitrate being effective catalysts.[2]

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a privileged scaffold. Derivatives of this compound are being explored as potent and selective inhibitors of several important kinase targets, including Janus kinase 2 (JAK2) and histone deacetylases (HDACs).

JAK2 Inhibition and the JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, plays a pivotal role in the JAK/STAT signaling cascade, which is crucial for cell growth, differentiation, and immune response.[3] Aberrant JAK2 activity is implicated in various myeloproliferative neoplasms.[4] Consequently, the development of selective JAK2 inhibitors is a major focus in cancer therapy.

Several studies have reported the design and synthesis of 2-aminopyridine derivatives as potent JAK2 inhibitors.[3][4] For instance, a series of 2-aminopyridine derivatives were developed, with some compounds exhibiting high inhibitory activity against JAK2.[4] Compound 21b from one such study showed an IC50 of 9 nM against JAK2 and demonstrated significant antiproliferative activity against HEL cells, which harbor a JAK2 mutation.[4]

Below is a diagram illustrating the canonical JAK/STAT signaling pathway, a primary target of this compound derivatives.

HDAC Inhibition: Epigenetic Regulation in Cancer

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[5] Dysregulation of HDAC activity is a hallmark of many cancers, making them attractive therapeutic targets.

Recently, dual inhibitors targeting both cyclin-dependent kinases (CDKs) and HDACs have emerged as a promising strategy to overcome drug resistance in cancer.[5][6] A series of novel CDK9/HDAC dual inhibitors based on a 2-aminopyridine scaffold were developed.[5] Compound 8e in this series demonstrated potent inhibitory activity against both CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively.[5][7]

The following diagram illustrates the general mechanism of HDAC inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]

- 3. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Aminopyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of (2-Aminopyridin-4-yl)methanol, a valuable building block in pharmaceutical and medicinal chemistry, starting from 2-chloroisonicotinic acid. The described three-step synthetic route involves an initial esterification, followed by a selective reduction of the ester, and concluded by a copper-catalyzed amination. This protocol offers a practical and efficient pathway to the target compound, with guidance on reaction execution, purification, and characterization of intermediates and the final product.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a primary amino group and a hydroxymethyl substituent on a pyridine ring, makes it a versatile scaffold for the development of novel therapeutic agents. The following application notes detail a reliable and reproducible three-step synthesis commencing with the commercially available 2-chloroisonicotinic acid.

Overall Synthetic Scheme

The synthesis proceeds through the following three key transformations:

-

Esterification: 2-chloroisonicotinic acid is converted to its corresponding methyl ester, methyl 2-chloroisonicotinate, using thionyl chloride in methanol.

-

Reduction: The methyl ester is selectively reduced to (2-chloropyridin-4-yl)methanol using sodium borohydride.

-

Amination: The final step involves a nucleophilic aromatic substitution of the chloro group with ammonia, catalyzed by a copper species, to yield the desired this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Esterification | 2-chloroisonicotinic acid | Methyl 2-chloroisonicotinate | Thionyl chloride, Methanol | >95% (estimated) |

| 2 | Reduction | Methyl 2-chloroisonicotinate | (2-chloropyridin-4-yl)methanol | Sodium borohydride, Methanol | High (estimated) |

| 3 | Amination | (2-chloropyridin-4-yl)methanol | This compound | Aqueous ammonia, Copper catalyst | 80-85%[1] |

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloroisonicotinate

Protocol:

-

To a stirred solution of 2-chloroisonicotinic acid (1 equivalent) in methanol (10 volumes), cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-chloroisonicotinate as a solid.

Characterization of Methyl 2-chloroisonicotinate:

-

¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure.

Step 2: Synthesis of (2-chloropyridin-4-yl)methanol

Protocol:

-

Dissolve methyl 2-chloroisonicotinate (1 equivalent) in methanol (10 volumes) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.[1]

-

After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-chloropyridin-4-yl)methanol.

Characterization of (2-chloropyridin-4-yl)methanol:

-

¹H NMR (CDCl₃): Chemical shifts will be in agreement with the expected structure.

Step 3: Synthesis of this compound

Protocol:

-

In a high-pressure autoclave, combine (2-chloropyridin-4-yl)methanol (1 equivalent, e.g., 30g, 0.21 mol), aqueous ammonia (e.g., 494 mL), and a copper catalyst (e.g., copper powder, 0.7g, 0.01 mol).[1]

-

Seal the autoclave and purge with nitrogen gas three times.

-

Heat the mixture to 120 °C with stirring. The pressure will rise to approximately 12 atm.[1]

-

Maintain these conditions for 22 hours, monitoring the reaction by TLC.[1]

-

After completion, cool the autoclave to room temperature and carefully vent the ammonia.

-

Concentrate the reaction mixture to remove the remaining ammonia.

-

Add ethanol (e.g., 300 mL) and heat to reflux for 1 hour.[1]

-

Cool to room temperature and filter to remove the copper catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

Characterization of this compound:

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.81 (d, 1H), 6.46 (s, 1H), 6.40 (d, 1H), 5.78 (s, 2H), 5.19 (s, 1H), 4.36 (s, 2H).

-

¹³C NMR (DMSO-d₆): δ 160.3, 152.7, 147.7, 110.3, 105.2, 62.3.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for (2-Aminopyridin-4-yl)methanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyridin-4-yl)methanol is a pivotal pharmaceutical intermediate, primarily utilized in the synthesis of highly targeted kinase inhibitors for cancer therapy. Its unique bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxymethyl group, allows for its incorporation into complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key precursors for Ponatinib and Brigatinib, two important tyrosine kinase inhibitors.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 105250-17-7 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O | [1][3] |

| Molecular Weight | 124.14 g/mol | [1][3] |

| Melting Point | 80-84 °C | |

| Appearance | Solid | |

| Purity | ≥97% | |

| Solubility | Soluble in water. | [4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 |

Application in the Synthesis of Kinase Inhibitors

This compound serves as a crucial building block in the synthesis of Ponatinib and Brigatinib, drugs targeting BCR-ABL and ALK tyrosine kinases, respectively.

Ponatinib Intermediate Synthesis

Ponatinib is a potent pan-BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia (CML). A key synthetic strategy involves the Sonogashira coupling of a terminal alkyne with an aryl halide. This compound can be a precursor to the aryl halide fragment.

Experimental Protocol: Synthesis of 2-Amino-4-(bromomethyl)pyridine (Hypothetical Intermediate)

This protocol describes a hypothetical transformation of this compound to a more reactive intermediate suitable for subsequent cross-coupling reactions in a Ponatinib synthesis.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of PBr₃ (0.4 eq) in anhydrous DCM to the cooled solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-(bromomethyl)pyridine.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 60-70% |

| Purity (by HPLC) | >95% |

Brigatinib Intermediate Synthesis

Brigatinib is an anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer (NSCLC). The synthesis of Brigatinib often involves the coupling of a diaminopyrimidine core with a substituted aniline. This compound can be modified to form a part of the aniline fragment.

Experimental Protocol: Synthesis of 4-((5-fluoro-2-nitrophenoxy)methyl)pyridin-2-amine (Hypothetical Intermediate)

This protocol outlines a hypothetical Williamson ether synthesis to link this compound with a key fragment for Brigatinib synthesis.

Materials:

-

This compound

-

5-Fluoro-2-nitroanisole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 5-fluoro-2-nitroanisole (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

Signaling Pathways and Mechanism of Action

To understand the significance of synthesizing Ponatinib and Brigatinib from this compound, it is crucial to visualize their mechanism of action at the molecular level.

Ponatinib and the BCR-ABL Signaling Pathway

Ponatinib is a multi-targeted tyrosine kinase inhibitor that is particularly effective against the BCR-ABL fusion protein, including the T315I mutation which confers resistance to other inhibitors.[1] The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways.[1][5] Ponatinib binds to the ATP-binding site of the BCR-ABL kinase domain, inhibiting its activity and thereby blocking downstream signaling cascades that promote cell growth and survival.[1][6]

Caption: Ponatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways.

Brigatinib and the ALK Signaling Pathway

In certain non-small cell lung cancers (NSCLC), a chromosomal rearrangement results in the fusion of the anaplastic lymphoma kinase (ALK) gene with another gene, leading to the expression of a constitutively active ALK fusion protein.[7] This fusion protein drives tumor cell proliferation and survival through the activation of downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Brigatinib is a potent and selective ALK inhibitor that targets the ATP-binding site of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[8]

Caption: Brigatinib inhibits the ALK fusion protein, blocking key downstream signaling pathways.

Experimental Workflow

The general workflow for utilizing this compound as a pharmaceutical intermediate in the synthesis of kinase inhibitors involves a series of well-defined steps.

Caption: General workflow for the synthesis of kinase inhibitors using this compound.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents, particularly targeted cancer therapies. The protocols and pathways detailed in this document provide a framework for researchers to effectively utilize this compound in the development of novel kinase inhibitors. Careful adherence to safety protocols and optimization of reaction conditions are paramount for successful and reproducible synthetic outcomes.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 105250-17-7|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 105250-17-7 | 2-Aminopyridine-4-methanol - Synblock [synblock.com]

- 4. (2-AMINO-PYRIDIN-4-YL)-METHANOL | 105250-17-7 [chemicalbook.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

Application Note and Protocol for the Reduction of Ethyl 2-aminoisonicotinate to (2-Aminopyridin-4-yl)methanol

Introduction

(2-Aminopyridin-4-yl)methanol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active compounds. This application note provides a detailed protocol for the chemical reduction of ethyl 2-aminoisonicotinate to this compound. The primary method described utilizes Lithium Aluminium Hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to primary alcohols.[1][2][3][4][5] An alternative, milder protocol using Sodium Borohydride (NaBH₄) in conjunction with a Lewis acid catalyst is also presented.[6]

These protocols are designed for researchers and scientists in organic synthesis and drug development, offering a comprehensive guide to reaction setup, execution, work-up, and purification.

Data Presentation: Comparison of Reducing Agents for Ester Reduction

The following table summarizes quantitative data for different reducing agents commonly used for the conversion of esters to primary alcohols. The data is compiled from literature examples of reductions of various ester-containing aromatic and heterocyclic compounds to provide a comparative overview.

| Reducing Agent System | Substrate Type | Temp. (°C) | Time (h) | Solvent | Yield (%) | Reference |

| LiAlH₄ | Aromatic/Heterocyclic Ester | 0 to RT | 1 - 4 | THF/Ether | 85 - 95 | General Literature[3][4] |

| NaBH₄ / ZnCl₂ | 2-Chloroisonicotinate | 5 to RT | 3 | Ethanol | 92.2 | Patent CN103664766A[7] |

| NaBH₄ / LiCl | Aromatic Ester | Reflux | 3 - 4 | THF | ~90 | ResearchGate Discussion[6] |

| BH₃-SMe₂ | Aromatic Ester | Reflux | 4 - 16 | THF | High | General Literature[1] |

Experimental Protocols

Primary Protocol: Reduction using Lithium Aluminium Hydride (LiAlH₄)

This protocol describes the reduction of ethyl 2-aminoisonicotinate using lithium aluminium hydride in an anhydrous ether solvent. LiAlH₄ is a highly reactive, pyrophoric, and moisture-sensitive reagent; appropriate safety precautions must be taken.[8]

Materials:

-

Ethyl 2-aminoisonicotinate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Deionized Water

-

15% w/v Sodium Hydroxide solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup:

-

A dry 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is assembled and flame-dried under an inert atmosphere (Nitrogen or Argon).

-

To the flask, add a suspension of Lithium Aluminium Hydride (1.5 eq.) in anhydrous diethyl ether (50 mL).

-

-

Addition of Substrate:

-

Dissolve ethyl 2-aminoisonicotinate (1.0 eq.) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Add the solution of ethyl 2-aminoisonicotinate dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Quenching:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of deionized water (X mL, where X is the grams of LiAlH₄ used).

-

Next, add 15% aqueous sodium hydroxide solution (X mL).

-

Finally, add deionized water again (3X mL). This sequence should result in the formation of a granular precipitate that is easy to filter.

-

-

Work-up and Purification:

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the granular precipitate through a pad of Celite and wash the filter cake with ethyl acetate (3 x 50 mL).

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

-

Alternative Protocol: Reduction using Sodium Borohydride (NaBH₄) and a Lewis Acid

This protocol provides a milder alternative to the LiAlH₄ reduction, which may be advantageous if the substrate is sensitive to the harsh conditions of the former. This method uses sodium borohydride in the presence of a Lewis acid like zinc chloride.[7]

Materials:

-

Ethyl 2-aminoisonicotinate

-

Sodium Borohydride (NaBH₄)

-

Zinc Chloride (ZnCl₂), anhydrous

-

Ethanol

-

Hydrochloric Acid (1M)

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (100 mL), ethyl 2-aminoisonicotinate (1.0 eq.), and anhydrous zinc chloride (1.2 eq.).

-

-

Addition of Reducing Agent:

-

Cool the mixture to 5 °C in an ice-water bath.

-

Add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

-

Reaction:

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add 1M hydrochloric acid to adjust the pH to 4-5.

-

Remove the ethanol using a rotary evaporator.

-

Add deionized water (100 mL) to dissolve the residue and extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Mandatory Visualizations

Caption: Workflow for the LiAlH₄ reduction of ethyl 2-aminoisonicotinate.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. The reactivity of the reagents, particularly Lithium Aluminium Hydride, requires careful handling in an inert and anhydrous environment. The specific reaction conditions may require optimization for scale and purity requirements.

References

- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

Application of (2-Aminopyridin-4-yl)methanol in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(2-Aminopyridin-4-yl)methanol is a versatile bifunctional building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring both a nucleophilic amino group and a reactive hydroxymethyl group on the pyridine ring, allows for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

This document provides detailed application notes and protocols for the synthesis of key heterocyclic scaffolds, specifically imidazo[1,2-a]pyridines and[1][2][3]triazolo[4,3-a]pyridines, using this compound as a key starting material. The protocols are based on established synthetic methodologies and are intended to serve as a practical guide for researchers in the field.

Synthesis of 7-(hydroxymethyl)imidazo[1,2-a]pyridines